4-Methyltetrahydro-2H-pyran-2-one basic properties
4-Methyltetrahydro-2H-pyran-2-one basic properties
An In-depth Technical Guide to 4-Methyltetrahydro-2H-pyran-2-one
This guide provides a comprehensive technical overview of 4-Methyltetrahydro-2H-pyran-2-one, a heterocyclic compound of interest to researchers in organic synthesis, materials science, and drug discovery. As a substituted δ-valerolactone, its structure offers a unique combination of stereochemical complexity and synthetic versatility. We will delve into its fundamental properties, spectroscopic signature, synthetic pathways, reactivity, and potential applications, providing field-proven insights for laboratory professionals.
Chapter 1: Core Molecular Properties
Understanding the fundamental chemical and physical identity of a molecule is the bedrock of its application in research and development. This chapter outlines the core identifiers and properties of 4-Methyltetrahydro-2H-pyran-2-one.
Chemical Identity
The compound is systematically identified by several key descriptors, ensuring unambiguous communication in a research and regulatory context.
| Identifier | Value | Source(s) |
| CAS Number | 1121-84-2 | [1] |
| Molecular Formula | C₆H₁₀O₂ | [2][3] |
| Molecular Weight | 114.14 g/mol | [1][2] |
| IUPAC Name | 4-Methyloxan-2-one | [4] |
| Synonyms | Tetrahydro-4-methyl-2H-pyran-2-one, 3-Methyl-delta-valerolactone | [2] |
| InChI | InChI=1S/C6H10O2/c1-5-2-3-8-6(7)4-5/h5H,2-4H2,1H3 | [1] |
| SMILES | CC1CCOC(=O)C1 | [3] |
Physicochemical Properties
The physical state and solubility of a compound dictate its handling, purification, and application in various solvent systems. While experimental data for some properties are scarce, reliable predicted values and data from chemical suppliers provide a working profile.
| Property | Value | Notes | Source(s) |
| Appearance | Colorless liquid | [2] | |
| Boiling Point | 215.7 °C | At 760 mmHg | [2] |
| Density | 1.001 g/cm³ | [2] | |
| Flash Point | 79.8 °C | [2] | |
| Water Solubility | 3.22 x 10⁴ mg/L (est.) | Estimated value, indicating moderate solubility. | [5] |
| Refractive Index | 1.430 | [2] | |
| LogP | 0.96 | A measure of lipophilicity. | [2] |
Structural Representation
The molecule features a six-membered saturated ring containing an ester functional group (a lactone). The methyl group is located at the C4 position, creating a chiral center.
Chapter 2: Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of 4-Methyltetrahydro-2H-pyran-2-one. The following data are based on information from spectral databases and predictions from structurally analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework. The presence of a chiral center at C4 may lead to diastereotopic protons in the methylene groups, potentially resulting in more complex splitting patterns than initially expected.
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| ¹H NMR | ~ 4.2 - 4.4 | Multiplet | Protons on C5 (adjacent to ring oxygen). |
| ~ 2.4 - 2.6 | Multiplet | Protons on C2 (adjacent to carbonyl). | |
| ~ 1.8 - 2.2 | Multiplet | Protons on C3 and the methine proton on C4. | |
| ~ 1.0 - 1.2 | Doublet | Methyl group protons (CH₃). | |
| ¹³C NMR | ~ 170 - 175 | Singlet | Carbonyl carbon (C1). |
| ~ 65 - 70 | Singlet | Carbon adjacent to ring oxygen (C5). | |
| ~ 30 - 35 | Singlet | Carbon at the chiral center (C4). | |
| ~ 25 - 30 | Singlet | Methylene carbons (C2, C3). | |
| ~ 20 - 25 | Singlet | Methyl carbon (CH₃). |
Infrared (IR) Spectroscopy
The IR spectrum is dominated by a strong absorption band characteristic of the lactone functional group. Data is available from the NIST/EPA Gas-Phase Infrared Database.[1]
| Wavenumber (cm⁻¹) | Intensity | Vibration |
| ~ 1740 | Strong, Sharp | C=O Stretch (Ester/Lactone) |
| 2850 - 3000 | Medium | C-H Stretch (Aliphatic) |
| 1050 - 1250 | Strong | C-O Stretch (Ester) |
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) will produce a molecular ion peak (M⁺) and a series of fragment ions. The fragmentation of cyclic esters is complex but often involves the loss of small neutral molecules and characteristic ring-opening pathways.[6][7]
-
Molecular Ion (M⁺): A peak at m/z = 114 is expected, corresponding to the molecular weight of the compound.[1]
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Key Fragmentation Pathways:
-
Loss of the methyl group (-CH₃) to give a fragment at m/z = 99.
-
Loss of CO or CO₂ following ring cleavage.
-
Cleavage of the pyran ring can lead to a variety of smaller fragments, often seen in the mass spectra of tetrahydropyrans and lactones.[7]
-
Chapter 3: Synthesis and Manufacturing
While numerous methods exist for the synthesis of pyran skeletons, a common and effective strategy for substituted 2H-pyran-2-ones involves the condensation of a methyl ketone with an acetal, followed by reaction with an N-acylglycine.[8][9] The resulting unsaturated lactone can then be selectively hydrogenated to yield the target saturated compound.
Plausible Synthetic Pathway
A viable two-step pathway begins with the formation of 3-Benzoylamino-4,6-dimethyl-2H-pyran-2-one from acetone and N,N-dimethylacetamide dimethyl acetal, followed by catalytic hydrogenation to saturate the ring. A de-acylation and removal of the 6-methyl group would be required in subsequent steps, or a more direct precursor could be chosen. A more direct conceptual pathway involves the cyclization of a corresponding 5-hydroxy-3-methylpentanoic acid derivative.
Synthetic Workflow Diagram
The following diagram illustrates a generalized two-step approach to synthesizing saturated δ-lactones from unsaturated precursors.
Example Experimental Protocol: Catalytic Hydrogenation of an Unsaturated Precursor
This protocol describes the reduction of an unsaturated pyranone to its saturated analogue. This is a foundational technique in organic synthesis, and its causality lies in the ability of a palladium-on-carbon catalyst to facilitate the addition of hydrogen across a carbon-carbon double bond at a lower energy state.
Objective: To synthesize 4-Methyltetrahydro-2H-pyran-2-one from a suitable unsaturated precursor (e.g., 4-Methyl-5,6-dihydro-2H-pyran-2-one).
Materials:
-
4-Methyl-5,6-dihydro-2H-pyran-2-one (1.0 eq)
-
Palladium on Carbon (10% Pd, ~1-2 mol%)
-
Ethanol or Ethyl Acetate (solvent)
-
Hydrogen (H₂) gas
-
Parr Hydrogenation Apparatus or similar
-
Celite™ or other filter aid
Procedure:
-
Vessel Preparation: Ensure the hydrogenation vessel is clean, dry, and purged with an inert gas (e.g., nitrogen or argon).
-
Charging the Reactor: To the vessel, add the unsaturated pyranone precursor followed by the solvent (e.g., ethanol). The catalyst (10% Pd/C) is then added carefully under an inert atmosphere. Rationale: Adding the catalyst last and under inert gas prevents premature reaction and potential ignition of the catalyst in air.
-
Hydrogenation: Seal the vessel. Purge the system several times with hydrogen gas to remove all air. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi).
-
Reaction: Begin vigorous stirring or shaking to ensure good mixing of the catalyst, substrate, and hydrogen. The reaction is typically run at room temperature. Monitor the reaction progress by observing the drop in hydrogen pressure or by TLC/GC analysis of aliquots.
-
Work-up: Once the reaction is complete (no further hydrogen uptake), carefully vent the excess hydrogen and purge the system with an inert gas.
-
Filtration: Filter the reaction mixture through a pad of Celite™ to remove the palladium catalyst. Wash the filter cake with additional solvent to recover all the product. Rationale: Celite prevents the fine catalyst particles from clogging the filter paper.
-
Purification: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude product can be purified by vacuum distillation or column chromatography if necessary to yield pure 4-Methyltetrahydro-2H-pyran-2-one.
Chapter 4: Chemical Reactivity and Stability
The reactivity of 4-Methyltetrahydro-2H-pyran-2-one is primarily governed by the lactone functional group. The cyclic ester is an electrophile and is susceptible to attack by nucleophiles, typically resulting in ring-opening.
Key Reactions
-
Hydrolysis: In the presence of acid or base, the lactone will hydrolyze to form 5-hydroxy-3-methylpentanoic acid. This reaction is reversible, but under strong basic conditions, the formation of the carboxylate salt drives the reaction to completion. Studies on the parent δ-valerolactone confirm that acid-catalyzed hydrolysis proceeds via acyl cleavage.[10]
-
Aminolysis/Alcoholysis: Nucleophiles such as amines or alcohols can attack the carbonyl carbon, leading to ring-opening and the formation of amides or esters with a terminal hydroxyl group.
-
Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to a diol (3-methylpentane-1,5-diol).
Reactivity Diagram
Chapter 5: Applications in Research and Development
The tetrahydropyran scaffold is a privileged structure in medicinal chemistry, valued for its ability to improve the physicochemical properties of drug candidates.[11]
-
Medicinal Chemistry: Pyran derivatives are known to possess a wide range of biological activities, including antifungal, antimicrobial, and vasorelaxant properties.[12][13] A derivative of 4-methyltetrahydro-2H-pyran has been specifically utilized in the development of potent and selective inhibitors of Endoplasmic Reticulum Aminopeptidase 1 (ERAP1), a target for cancer immunotherapy and autoimmune diseases.[14]
-
Polymer Science: Like its parent compound δ-valerolactone, 4-Methyltetrahydro-2H-pyran-2-one is a potential monomer for ring-opening polymerization (ROP).[4] This process can yield biodegradable aliphatic polyesters, with the methyl group influencing the polymer's thermal properties and crystallinity.
-
Fragrance and Flavor: The molecule is described as having a fruity odor, making it a compound of interest for the fragrance and flavor industries.[2]
Chapter 6: Safety and Toxicological Profile
No specific toxicological studies have been published for 4-Methyltetrahydro-2H-pyran-2-one. However, data from structurally similar compounds can provide a preliminary assessment. A safety assessment for a related fragrance ingredient, tetrahydro-4-methyl-2-propyl-2H-pyran-4-yl acetate, indicated no concern for genotoxicity.[11] Another analogue was found to be a weak skin sensitizer in animal studies.[15]
General Handling Precautions:
-
Use in a well-ventilated area or fume hood.
-
Wear standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid contact with skin, eyes, and clothing.
-
Store in a cool, dry place away from ignition sources.
Conclusion
4-Methyltetrahydro-2H-pyran-2-one is a versatile heterocyclic building block with significant potential. Its well-defined chemical structure, characterized by standard spectroscopic techniques, allows for its use in diverse synthetic applications. From serving as a scaffold in the design of novel therapeutics to acting as a monomer in the creation of advanced polymers, this compound represents a valuable tool for chemical researchers and drug development professionals. A thorough understanding of its properties and reactivity is key to unlocking its full potential in the laboratory and beyond.
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